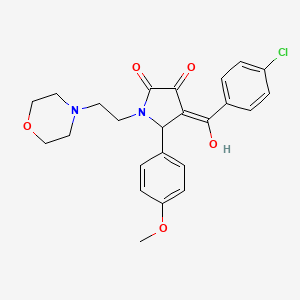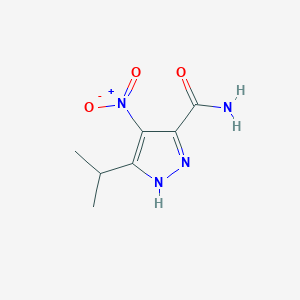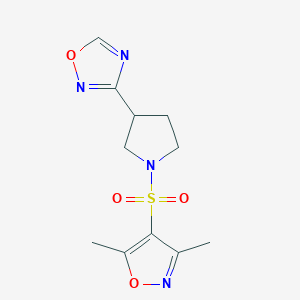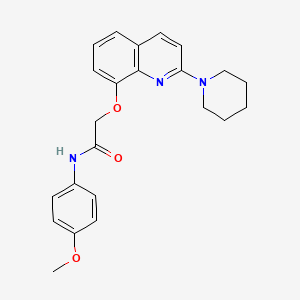![molecular formula C15H22N2O3 B2477119 2-Methoxy-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone CAS No. 2380063-50-1](/img/structure/B2477119.png)
2-Methoxy-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone, also known as MPOE, is a chemical compound that belongs to the class of piperidine derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Mécanisme D'action
2-Methoxy-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone binds to the sigma-1 receptor and modulates its activity, leading to changes in cellular signaling pathways. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of neurodegenerative diseases.
Biochemical and Physiological Effects:
2-Methoxy-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been shown to have a wide range of biochemical and physiological effects. It can modulate calcium signaling pathways, regulate the expression of genes involved in cell survival and apoptosis, and regulate the release of neurotransmitters such as dopamine and serotonin.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 2-Methoxy-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone in lab experiments is its high affinity for the sigma-1 receptor, which allows for precise modulation of its activity. However, one limitation is that 2-Methoxy-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone is a relatively new compound, and its long-term effects on biological systems are not yet fully understood.
Orientations Futures
There are several future directions for research on 2-Methoxy-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential as a tool for studying the sigma-1 receptor and its role in various cellular processes. Additionally, further research is needed to fully understand the long-term effects of 2-Methoxy-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone on biological systems.
Méthodes De Synthèse
The synthesis of 2-Methoxy-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone involves a multi-step process that requires the use of several reagents and solvents. The first step involves the reaction of 2-methyl-4-pyridinemethanol with 1-bromo-3-chloropropane in the presence of potassium carbonate to yield 3-(2-methylpyridin-4-yl)oxymethyl)propan-1-ol. The second step involves the reaction of the intermediate with piperidine in the presence of acetic acid to yield 2-Methoxy-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone.
Applications De Recherche Scientifique
2-Methoxy-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been extensively studied for its potential applications in scientific research. One of its primary uses is as a ligand for the sigma-1 receptor, which is a protein that is involved in regulating various cellular processes. 2-Methoxy-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone has been shown to have high affinity for the sigma-1 receptor and can be used to study its function in different biological systems.
Propriétés
IUPAC Name |
2-methoxy-1-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3/c1-12-8-14(5-6-16-12)20-10-13-4-3-7-17(9-13)15(18)11-19-2/h5-6,8,13H,3-4,7,9-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEOQYNCDCNFQEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C(=O)COC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(3-{[(2-methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)ethan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione](/img/structure/B2477036.png)






![N-(1,3-benzodioxol-5-yl)-2-[6-oxo-3-(2,4,5-trimethylphenyl)pyridazin-1-yl]acetamide](/img/structure/B2477049.png)
![2-[[5,7-bis(ethylamino)-[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2477050.png)
![4-[(4-fluorophenyl)sulfonyl]-N-[3-(1H-imidazol-1-yl)propyl]-2-(4-methylphenyl)-1,3-oxazol-5-amine](/img/structure/B2477051.png)

![2-[(1H-indazol-7-ylamino)methyl]phenol](/img/structure/B2477053.png)
![2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2477055.png)
